(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Description
(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a benzyl group, and a methoxyphenyl group
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-benzyl-2-(4-methoxyphenyl)imino-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-21-19(25)17-12-18(24)23(13-14-6-4-3-5-7-14)20(27-17)22-15-8-10-16(26-2)11-9-15/h3-11,17H,12-13H2,1-2H3,(H,21,25) |
InChI Key |
LJQNEZYWEGJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions using benzyl halides and methoxyphenyl amines.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halides, acids, or bases under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-hydroxy-N-phenylbenzamide
- 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
Uniqueness
Compared to similar compounds, (2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and the specific arrangement of its functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic compound characterized by its thiazine ring structure and various functional groups, including a benzyl group and a methoxyphenyl group. This unique molecular architecture contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is , with an approximate molecular weight of 383.13 g/mol. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.13 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines.
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes linked to disease processes, which could be beneficial in therapeutic applications.
The biological activity of the compound is likely attributed to its ability to interact with various biological targets. The presence of the imino group and the thiazine ring enhances its reactivity, allowing it to form stable complexes with target proteins or enzymes.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antibacterial Studies : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anticancer Activity : In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways.
Cell Line IC50 (µM) MCF-7 15 A549 20 - Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes associated with tumor growth. Results indicated significant inhibition rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
